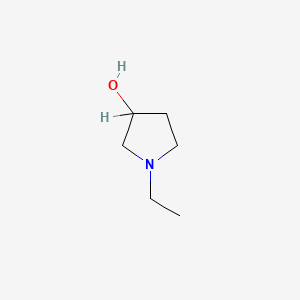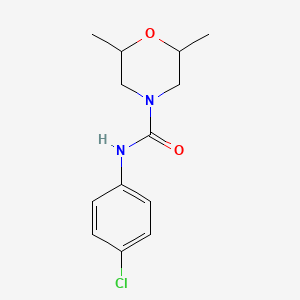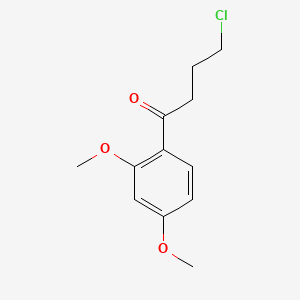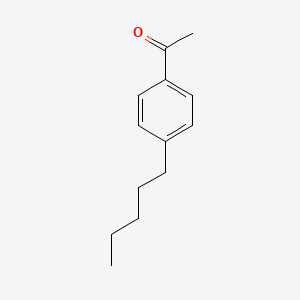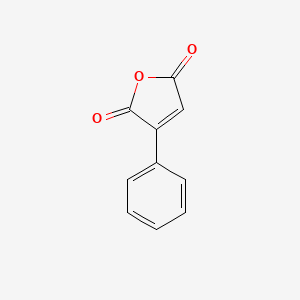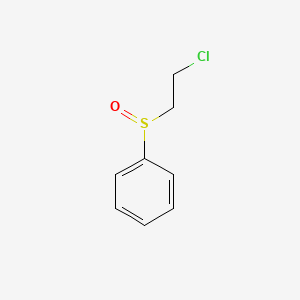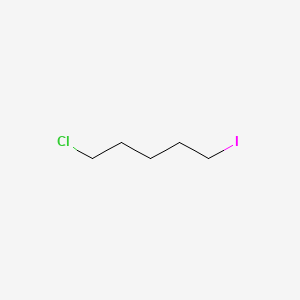
1-Chloro-5-iodopentane
Overview
Description
1-Chloro-5-iodopentane is a halogenated hydrocarbon . It has a linear formula of I(CH2)5Cl . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1-chloro-5-iodopentane starting from 1,5-dichloropentane has been reported .Molecular Structure Analysis
The molecular formula of 1-Chloro-5-iodopentane is CHClI . It has an average mass of 232.490 Da and a monoisotopic mass of 231.951569 Da .Chemical Reactions Analysis
1,10-dichlorododecane is formed as a major product from the reduction of 1-chloro-5-iodohexane with electrogenerated nickel (I) salen [salen = N,N ′-bis (salicylidene)ethylenediamine] .Physical And Chemical Properties Analysis
1-Chloro-5-iodopentane has a density of 1.6±0.1 g/cm3, a boiling point of 227.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.5±3.0 kJ/mol and a flash point of 91.4±18.4 °C .Scientific Research Applications
Pharmaceutical Intermediate
1-Chloro-5-iodopentane is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with other organic molecules makes it valuable in creating complex chemical structures found in drugs .
Organic Synthesis
This compound is used in organic synthesis, particularly in the preparation of alkenes and alkynes through elimination reactions. It serves as a precursor for synthesizing more complex organic molecules .
Mechanism of Action
Target of Action
1-Chloro-5-iodopentane is a halogenated hydrocarbon
Mode of Action
The exact mode of action of 1-Chloro-5-iodopentane is not well-documented. As a halogenated hydrocarbon, it may participate in various chemical reactions. For instance, it can form a dimer radical cation when reacting with OH radicals .
Result of Action
It’s used as a pharmaceutical intermediate , implying it may be involved in the synthesis of various pharmaceutical compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-5-iodopentane. It’s sensitive to light and should be stored in cool, dry conditions in well-sealed containers . It’s also incompatible with oxidizing agents .
Safety and Hazards
In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Future Directions
properties
IUPAC Name |
1-chloro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHKOCYWBEGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069393 | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-iodopentane | |
CAS RN |
60274-60-4 | |
| Record name | 1-Chloro-5-iodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60274-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060274604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-5-iodopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-5-iodopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3MCR55RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary electrochemical behavior of 1-chloro-5-iodopentane in a controlled laboratory setting?
A1: Research indicates that 1-chloro-5-iodopentane undergoes electrochemical reduction when subjected to a controlled potential at a carbon electrode in dimethylformamide containing tetramethylammonium perchlorate []. This process leads to the formation of various products, including cyclopentane, n-pentane, 1-pentene, 1-chloropentane, and 1,10-dichlorodecane, alongside smaller quantities of other hydrocarbons []. The yield of each product is influenced by factors such as the specific reaction conditions and the presence or absence of a proton source.
Q2: Why is understanding the conformational analysis of 1-chloro-5-iodopentane important?
A2: Conformational analysis provides insights into the spatial arrangements of atoms within a molecule, which can significantly impact its chemical reactivity and physical properties. While the provided abstract [] does not detail the specific findings of the conformational analysis of 1-chloro-5-iodopentane, this type of study is crucial for understanding how the molecule might behave in different chemical environments and reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





